methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate
Overview
Description
Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its indole core structure, which is a bicyclic system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a methyl group at the 1-position and a carboxylate ester group at the 6-position further defines its chemical structure.
Mechanism of Action
Target of Action
Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate is a derivative of indole . Indole derivatives are known to play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, causing changes that result in their biological activity .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Biochemical Analysis
Biochemical Properties
Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives have been shown to bind with high affinity to multiple receptors, which can modulate various signaling pathways . This compound may interact with enzymes involved in metabolic processes, thereby affecting the overall metabolic flux within cells.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation . This compound may similarly affect cancer cells, leading to reduced tumor growth and enhanced cell death.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, indole derivatives have been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation . This compound may exert its effects through similar mechanisms, targeting specific enzymes and modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Indole derivatives are generally stable under physiological conditions, but their degradation products can also exhibit biological activity . This compound may show similar stability and degradation patterns, with potential long-term effects on cellular processes observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, indole derivatives have been shown to have a threshold effect, where a certain concentration is required to achieve the desired biological activity . This compound may similarly exhibit dose-dependent effects, with careful consideration needed to avoid toxicity at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. Indole derivatives are known to be metabolized by cytochrome P450 enzymes, which can lead to the formation of active or inactive metabolites . This compound may undergo similar metabolic transformations, affecting metabolite levels and overall metabolic activity within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of this compound within certain tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. Indole derivatives are known to target specific cellular compartments or organelles, which can enhance their biological activity . This compound may possess targeting signals or undergo post-translational modifications that direct it to particular subcellular locations, thereby modulating its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core. The specific reaction conditions, such as the choice of acid (e.g., acetic acid or hydrochloric acid) and temperature, can influence the yield and purity of the final product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is used in studies related to cell signaling and enzyme inhibition due to its structural similarity to biologically active indoles.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for anticancer, antiviral, and antimicrobial agents.
Industry: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- Methyl 1-methyl-2,3-dihydro-1H-indole-2-carboxylate
- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- 1-Methyl-1H-indole-3-carboxylic acid
Comparison: Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate is unique due to the position of the carboxylate ester group at the 6-position, which can influence its reactivity and biological activity. In contrast, similar compounds with carboxylate groups at different positions may exhibit different chemical and biological properties. For example, methyl 1-methyl-2,3-dihydro-1H-indole-2-carboxylate has the carboxylate group at the 2-position, which can affect its interaction with enzymes and receptors .
Properties
IUPAC Name |
methyl 1-methyl-2,3-dihydroindole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-12-6-5-8-3-4-9(7-10(8)12)11(13)14-2/h3-4,7H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJMBLOFMLWTAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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